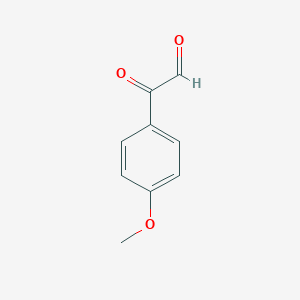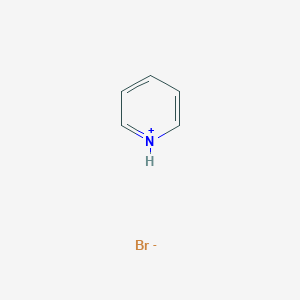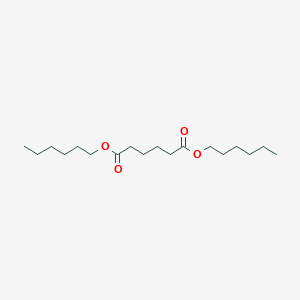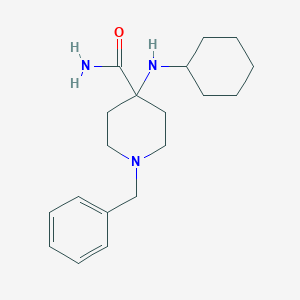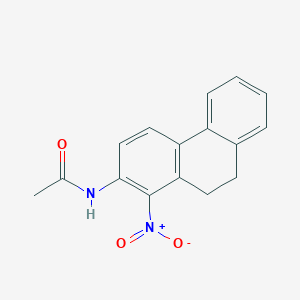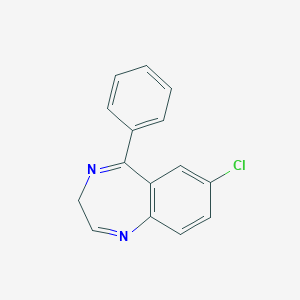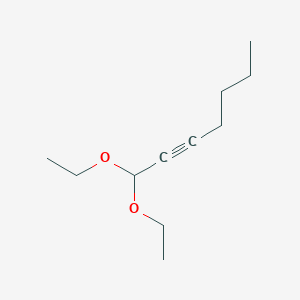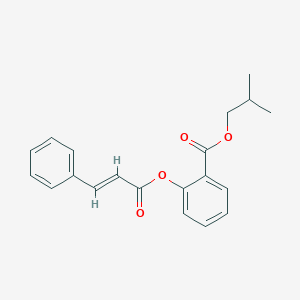
Isobutylsalicyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutylsalicyl cinnamate (IBSC) is a chemical compound that is commonly used in the cosmetic industry as a UV filter. It is a derivative of salicylic acid and cinnamic acid and is known for its ability to absorb UV radiation, which makes it an effective ingredient in sunscreens and other skincare products. In recent years, IBSC has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
Isobutylsalicyl cinnamate works by absorbing UV radiation and converting it into heat, which prevents the radiation from damaging the skin. It also has antioxidant properties, which protect the skin from oxidative stress. Isobutylsalicyl cinnamate has been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
Isobutylsalicyl cinnamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may help to prevent the development of skin cancer. Isobutylsalicyl cinnamate has also been shown to improve skin hydration and to protect against UV-induced skin damage.
Avantages Et Limitations Des Expériences En Laboratoire
Isobutylsalicyl cinnamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other UV filters. However, Isobutylsalicyl cinnamate has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively low UV absorption capacity compared to other UV filters, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on Isobutylsalicyl cinnamate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Isobutylsalicyl cinnamate, such as in the treatment of skin diseases or as a food preservative. Additionally, further research is needed to fully understand the mechanism of action of Isobutylsalicyl cinnamate and to determine its safety and efficacy in humans.
Méthodes De Synthèse
Isobutylsalicyl cinnamate can be synthesized by reacting salicylic acid and cinnamic acid with isobutyl alcohol. The reaction is catalyzed by sulfuric acid and occurs under reflux conditions. The product is then purified by recrystallization.
Applications De Recherche Scientifique
Isobutylsalicyl cinnamate has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Isobutylsalicyl cinnamate has also been studied for its ability to protect against UV-induced skin damage and to improve skin hydration.
Propriétés
Numéro CAS |
17140-04-4 |
|---|---|
Nom du produit |
Isobutylsalicyl cinnamate |
Formule moléculaire |
C20H20O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-methylpropyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
InChI |
InChI=1S/C20H20O4/c1-15(2)14-23-20(22)17-10-6-7-11-18(17)24-19(21)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3/b13-12+ |
Clé InChI |
KLWUCKSEMIGJSG-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)COC(=O)C1=CC=CC=C1OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC(C)COC(=O)C1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
CC(C)COC(=O)C1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2 |
Synonymes |
2-methylpropyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





